molecular formula C15H15NO3 B8387311 3-(2-oxopropyl)-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one

3-(2-oxopropyl)-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one

Cat. No. B8387311
M. Wt: 257.28 g/mol
InChI Key: HVEJYMJDUIALFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04382939

Procedure details

Prepared by the method described for example 26 from 1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one (5.14 g, 0.025 moles), triethylamine (3.8 g, 0.027 moles), and 1-chloro-2-propanone (2.5 g, 0.027 moles). Recrystallization from ethanol gave the produce (3.8 g) mp 128°-130° C.
Quantity
5.14 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:6][NH:5][CH2:4][C:3]2[C:7](=[O:15])[O:8][C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=3[C:2]1=2.C(N(CC)CC)C.Cl[CH2:24][C:25](=[O:27])[CH3:26]>>[O:27]=[C:25]([CH3:26])[CH2:24][N:5]1[CH2:6][CH2:1][C:2]2[C:10]3[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=3[O:8][C:7](=[O:15])[C:3]=2[CH2:4]1

Inputs

Step One
Name
Quantity
5.14 g
Type
reactant
Smiles
C1C2=C(CNC1)C(OC1=C2C=CC=C1)=O
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
ClCC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared by the method
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol
CUSTOM
Type
CUSTOM
Details
gave the
CUSTOM
Type
CUSTOM
Details
produce (3.8 g) mp 128°-130° C.

Outcomes

Product
Name
Type
Smiles
O=C(CN1CC2=C(CC1)C1=C(OC2=O)C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.